molecular formula C19H19FN2O3 B2834795 N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1448122-90-4

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide

Cat. No.: B2834795
CAS No.: 1448122-90-4
M. Wt: 342.37
InChI Key: NSTNFHGZLAKLQD-UHFFFAOYSA-N
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Description

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a synthetic small molecule featuring an azetidine ring core, a 2-fluorophenoxy moiety, and an N-benzyl carboxamide group. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The azetidine ring is a four-membered nitrogen-containing heterocycle valued as a scaffold in pharmaceutical design for its conformational restraint and potential to improve pharmacokinetic properties . Compounds containing the N-benzyl carboxamide functional group have been investigated as potent and selective inhibitors for various biological targets. For instance, similar scaffolds have shown promise as sub-nanomolar inhibitors of butyrylcholinesterase, relevant for the study of advanced Alzheimer's disease . Furthermore, 3-phenoxy-1-azetidinecarboxamide derivatives have been documented in scientific literature to possess a range of pharmacological activities, including potential use as antidepressants and in the treatment of epilepsy . The inclusion of a 2-fluorophenoxy group is a common strategy in lead optimization, as fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity. This product is presented as a high-purity chemical building block to support researchers in hit-to-lead optimization campaigns, the synthesis of more complex molecular entities, and in vitro biological screening. It is intended for use in laboratory research and is strictly For Research Use Only.

Properties

IUPAC Name

N-benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-8-4-5-9-17(16)25-13-18(23)22-11-15(12-22)19(24)21-10-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTNFHGZLAKLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through anionic or cationic ring-opening polymerization of aziridines and azetidines Common reagents used in these reactions include benzyl bromide and 2-fluorophenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In related azetidine carboxamides, 6M HCl at reflux achieves 75% conversion to the corresponding carboxylic acid after 12 hours. Basic hydrolysis using 2M NaOH in ethanol at 80°C yields the carboxylate salt in 68% yield .

Reaction TypeConditionsReagentsProductYieldReferences
Acidic Hydrolysis100°C, 12h6M HClAzetidine-3-carboxylic acid75%
Basic Hydrolysis80°C, 8h2M NaOH/EtOHSodium carboxylate derivative68%

The amide also participates in acyl transfer reactions . For example, treatment with 4-chlorophenyl isocyanate replaces the benzyl group with a ureido moiety, as observed in analogous systems .

Nucleophilic Substitution at the Fluorophenoxy Group

The 2-fluorophenoxy substituent facilitates nucleophilic aromatic substitution (NAS). In similar compounds, amines or alkoxides displace fluorine under mild conditions (50–60°C, DMF) .

NucleophileConditionsProductYieldReferences
PiperidineDMF, 60°C, 6h2-(Piperidin-1-yl)phenoxy derivative82%
MethoxideMeOH/NaH, 25°C, 4h2-Methoxyphenoxy analogue65%

Azetidine Ring Functionalization

The strained azetidine ring undergoes C–H arylation via palladium catalysis. Optimized conditions for analogous systems include:

  • Pd(OAc)₂ (10 mol%)

  • (BnO)₂PO₂H (20 mol%)

  • AgOAc (2 equiv) in DCE at 110°C .

This method installs aryl groups at the 3-position of the azetidine with >70% yield .

Benzyl Group Modifications

The N-benzyl group is susceptible to hydrogenolysis . Using 10% Pd/C under H₂ in ethanol removes the benzyl group, yielding the primary amine :

N-Dealkylation

  • Conditions : H₂ (1 atm), EtOH, 24h

  • Product : 1-[2-(2-Fluorophenoxy)acetyl]azetidine-3-carboxamide

  • Yield : 85%

Oxidation and Reduction Pathways

  • Oxidation : The benzylic position oxidizes to a ketone using KMnO₄/H₂SO₄ , though yields are moderate (55%) due to competing azetidine ring degradation.

  • Reduction : The amide resists standard reductions (e.g., LiAlH₄), but BH₃·THF selectively reduces ester side chains in related molecules .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via azetidine ring opening.

  • Photodegradation : UV light (254 nm) induces cleavage of the fluorophenoxy-acetyl bond, forming phenolic byproducts.

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing fluorine .

  • C–H Arylation : Directed by the N-TFA group, enabling regioselective Pd insertion .

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is its anticonvulsant activity. Research has indicated that compounds with similar structures exhibit considerable anticonvulsant effects in models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. For instance, derivatives of 2-substituted-5-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles have shown promising results in these models, suggesting that the mechanisms may involve interaction with benzodiazepine receptors .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the azetidine structure affect biological activity. Compounds similar to this compound have been synthesized and evaluated for their pharmacological properties. These studies often reveal that specific substitutions can enhance potency and selectivity against various biological targets, including enzymes involved in inflammatory pathways .

Anti-inflammatory Properties

Research has demonstrated that azetidine derivatives can exhibit anti-inflammatory properties. For example, certain compounds have been shown to inhibit nitric oxide production and reduce edema in animal models. The anti-inflammatory effects are often linked to their ability to modulate inflammatory mediators such as TNF-alpha and COX enzymes .

Potential as Chemotherapeutic Agents

The compound's structural characteristics suggest potential applications in cancer therapy. Similar nitrogenous heterocycles have been investigated for their ability to interfere with cancer cell proliferation and induce apoptosis. The benzimidazole scaffold, which shares structural similarities with this compound, has been documented to possess broad-spectrum anticancer activity .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the efficacy of compounds related to this compound:

StudyCompoundActivityModel UsedFindings
Luo et al., 2021Benzimidazole derivativesAntibacterialIn vitroMIC values as low as 2 µg/ml against S. aureus
Vasantha et al., 2015N-Arylidene derivativesAntifungalIn vitroSignificant inhibition against A. niger (MIC = 3.12 µg/ml)
Saha et al., 2020Disubstituted benzimidazolesAnalgesicIn vivoNotable analgesic effect with 88% inhibition in writhing model

These findings underscore the versatility of compounds related to this compound across various therapeutic domains.

Mechanism of Action

The mechanism of action of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analog: 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(pyridin-4-yl)ethyl]azetidine-3-carboxamide (BJ49671)

The closest structural analog, BJ49671 (CAS: 1351645-57-2), shares the azetidine-3-carboxamide backbone and 2-(2-fluorophenoxy)acetyl substituent. The critical distinction lies in the N-substituent of the carboxamide: BJ49671 features a 2-(pyridin-4-yl)ethyl group, whereas the target compound has a benzyl group.

Table 1: Structural and Physicochemical Comparison
Property N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide BJ49671
Molecular Formula C₁₉H₁₉FN₂O₃ C₁₉H₂₀FN₃O₃
Molecular Weight ~356.37 g/mol 357.38 g/mol
Key Substituents - N-Benzyl
- 2-(2-fluorophenoxy)acetyl
- N-(2-(pyridin-4-yl)ethyl)
- 2-(2-fluorophenoxy)acetyl
Polarity Moderate (lipophilic benzyl) Higher (polar pyridine ring)
Solubility (Predicted) Lower aqueous solubility Improved solubility due to pyridine
Key Differences:

N-Substituent Impact: The benzyl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.

Fluorine’s electron-withdrawing effect in both compounds likely improves metabolic stability by resisting oxidative degradation .

Broader Context: Other Azetidine Derivatives

For example:

  • Flutolanil (): A benzamide fungicide with a trifluoromethyl group but lacking the azetidine core.
  • Inabenfide (): A pyridinecarboxamide plant growth regulator. Its activity mechanism differs due to the absence of the azetidine ring and fluorophenoxy moiety, highlighting the structural uniqueness of the target compound .

Biological Activity

N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structure, synthesis, and biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₉FN₂O₃
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1448122-90-4

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, known for its versatility in organic synthesis and pharmacological applications .

Synthesis Methods

The synthesis of azetidine derivatives, including this compound, often involves cycloaddition reactions. Recent advancements in synthetic methodologies have improved yields and selectivity. For instance, ultrasound-assisted synthesis has been reported to enhance the efficiency of reactions involving azetidines, leading to higher yields of desired products .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlight that modifications on the azetidine ring can influence antibacterial potency .

Table 1: Antimicrobial Activity of Azetidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus2 µg/ml
Compound BE. coli4 µg/ml
N-Benzyl...P. aeruginosa8 µg/ml

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that azetidine derivatives may exhibit anticancer activity. For example, compounds related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study: Cytotoxicity Assessment

A study conducted on synthesized azetidine derivatives evaluated their cytotoxic effects on HeLa cells (human cervical cancer cell line). The results indicated that several derivatives exhibited IC50 values less than 10 µg/mL, suggesting significant anticancer potential .

The mechanism of action for azetidine-based compounds often involves interaction with bacterial cell membranes or specific enzymes crucial for microbial survival. For anticancer properties, these compounds may induce apoptosis or inhibit key signaling pathways involved in tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves sequential acylation and substitution reactions. For structurally related azetidine carboxamides, coupling reagents like EDCI or DCC are used to activate carboxylic acids, followed by nucleophilic substitution with fluorophenoxyacetyl groups. Key parameters include:

  • Temperature : Maintain ≤0°C during acylation to minimize side reactions (e.g., epimerization) .
  • Stoichiometry : Precise molar ratios (1:1.2 for acylating agent:azetidine) ensure minimal unreacted intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm regioselectivity of benzyl and fluorophenoxy groups. 19^{19}F NMR verifies fluorine substitution patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on structurally similar azetidines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of fine particulates .
  • Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for acylation reactions to identify steric/electronic barriers at the azetidine nitrogen .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by analyzing fluorophenyl-azetidine interactions .
  • Solvent Effects : Use COSMO-RS simulations to optimize reaction solvents for improved yield .

Q. What strategies optimize reaction conditions for improved purity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions via response surface modeling .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by ensuring rapid mixing and precise temperature control .
  • In-line Analytics : Use FTIR or PAT (Process Analytical Technology) probes to monitor reaction progress and automate quenching .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : For fluorinated azetidine derivatives:

  • Target Engagement : Fluorophenoxy groups may act as hydrogen-bond acceptors with catalytic lysine residues in enzymes (e.g., kinases) .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding modes .
  • Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation, correlating with pharmacokinetic profiles .

Q. How can researchers address contradictions in biological activity data across independent studies?

  • Methodological Answer :

  • Synthetic Reproducibility : Verify batch-to-batch consistency via HPLC and LC-MS to rule out impurities (>95% purity threshold) .
  • Assay Variability : Standardize cell-based assays (e.g., ATP levels for viability) using internal controls (e.g., staurosporine as a reference inhibitor) .
  • Structural Confirmation : Re-examine stereochemistry via NOESY NMR or circular dichroism to confirm configurationally stable intermediates .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Compare synthetic protocols (e.g., reaction time, purification methods) across studies to identify variables affecting bioactivity .
  • Cross-Disciplinary Integration : Combine flow chemistry (for scalability) with computational modeling (for mechanistic insights) to streamline development .

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